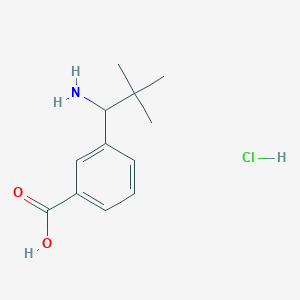

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride

Description

3-(1-Amino-2,2-dimethylpropyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a branched aminoalkyl substituent (2,2-dimethylpropyl group) at the third position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications.

Propriétés

IUPAC Name |

3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)10(13)8-5-4-6-9(7-8)11(14)15;/h4-7,10H,13H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZGUZBFIUXFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethylpropanoic acid.

Amination: The 2,2-dimethylpropanoic acid undergoes an amination reaction to introduce the amino group, forming 3-(1-amino-2,2-dimethylpropyl)benzoic acid.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride may involve large-scale amination reactions followed by purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mécanisme D'action

The mechanism of action of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl 3-Amino-2-phenylpropanoate Hydrochloride ()

- Structure: Contains a phenyl group at position 2 and a methyl ester at position 3 of the propanoate backbone.

- Key Differences: The target compound has a bulky 2,2-dimethylpropyl group instead of a phenyl substituent, which may reduce steric hindrance in certain reactions. The carboxylic acid moiety in 3-(1-amino-2,2-dimethylpropyl)benzoic acid hydrochloride contrasts with the methyl ester in this compound, affecting reactivity (e.g., ester hydrolysis vs. acid-base interactions).

- Applications: Methyl 3-amino-2-phenylpropanoate hydrochloride is often used in peptide synthesis, whereas the target compound’s branched alkyl group may favor metabolic stability in drug design .

Benazepril Hydrochloride ()

- Structure : A benzazepine-based ACE inhibitor with a phenylpropyl group and ethyl ester.

- Key Differences: Benazepril’s tetrahydrobenzazepine core enables angiotensin-converting enzyme (ACE) inhibition, whereas the target compound’s simpler benzoic acid scaffold lacks this complexity.

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride ()

- Structure : Features an imidazole ring attached via a methylene group to the benzoic acid.

- Key Differences :

- The imidazole moiety allows for hydrogen bonding and metal coordination, unlike the aliphatic amine in the target compound.

- Both compounds share a hydrochloride salt, but the target compound’s branched alkyl chain may reduce aqueous solubility compared to the imidazole derivative.

- Applications : The imidazole variant is used in metal-catalyzed reactions, whereas the target compound’s structure may favor stability in acidic environments .

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA) ()

- Structure: Contains a dibutylamino-propoxy chain at position 4 of the benzoic acid.

- Key Differences: The dibutylamino group in DBBA increases lipophilicity significantly, whereas the target compound’s 2,2-dimethylpropyl group offers moderate hydrophobicity. DBBA’s propoxy linker may enhance flexibility in binding to biological targets compared to the rigid benzoic acid scaffold.

- Applications : DBBA is studied for industrial applications, while the target compound’s smaller size may suit medicinal chemistry optimization .

Physicochemical and Pharmacokinetic Properties

Activité Biologique

3-(1-Amino-2,2-dimethylpropyl)benzoic acid hydrochloride is an organic compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and cellular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19NO2·HCl

- CAS Number : 1132-61-2

- Molecular Weight : 245.76 g/mol

- Solubility : Soluble in water, particularly useful in biological assays.

The compound features a benzoic acid moiety with an amino group attached to a branched alkyl chain, which may influence its interaction with biological systems.

The biological activity of 3-(1-amino-2,2-dimethylpropyl)benzoic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites, thereby altering enzymatic reactions. For instance, it has been suggested that it can inhibit certain kinases involved in inflammatory pathways.

- Receptor Binding : It may also interact with specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5. This property is crucial for optimizing conditions for various biological assays .

Case Studies

- Anti-inflammatory Activity : A study investigating the effects of structurally related compounds on inflammatory markers found that modifications to the benzoic acid structure could enhance anti-inflammatory properties. This suggests that 3-(1-amino-2,2-dimethylpropyl)benzoic acid hydrochloride might also exhibit similar effects when tested.

- Cell Viability Assays : Research involving cell viability assays indicated that compounds with similar structures could induce apoptosis in cancer cell lines, highlighting the need for further investigation into the apoptotic pathways influenced by this compound .

Comparative Biological Activity Table

Future Directions

Further research is necessary to elucidate the specific biological pathways affected by 3-(1-amino-2,2-dimethylpropyl)benzoic acid hydrochloride. Potential areas of study include:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with enzymes and receptors.

- Therapeutic Applications : Exploring its efficacy as a therapeutic agent in models of inflammation and cancer.

- Structural Modifications : Assessing how variations in structure impact biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.